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Compound of Interest

Compound Name: RU 24926

Cat. No.: B1680164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
RU 24926 is a synthetic compound recognized for its dual activity as a potent dopamine D2

receptor agonist and a kappa-opioid receptor antagonist. Its unique pharmacological profile

makes it a valuable tool in neuroscience research, particularly in studies investigating the

interplay between the dopaminergic and opioidergic systems. This guide provides a

comprehensive overview of its chemical properties, pharmacological actions, and relevant

experimental protocols.

Table 1: Chemical and Physical Properties of RU 24926

Property Value

CAS Number 65934-61-4

Molecular Formula C₁₉H₂₅NO₂

Molecular Weight 299.41 g/mol

IUPAC Name 3-[2-[N,N-dipropylamino]ethyl]phenol

Synonyms
RU-24926, (±)-2-(N,N-Dipropylamino)-5-

hydroxytetralin

Melting Point 125 °C
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Pharmacological Profile
RU 24926 exhibits a distinct dual pharmacology, acting as an agonist at dopamine D2

receptors while simultaneously antagonizing kappa-opioid receptors. This profile has been

characterized through various in vitro and in vivo studies.

Dopamine D2 Receptor Agonism
As a dopamine D2 receptor agonist, RU 24926 mimics the action of the endogenous

neurotransmitter dopamine at these receptor sites. This activity is central to its effects on motor

control, motivation, and reward pathways.

Kappa-Opioid Receptor Antagonism
Binding studies have demonstrated that RU 24926 also possesses an affinity for the kappa-

opioid receptor, where it acts as an antagonist.[1] This action blocks the effects of endogenous

kappa-opioid receptor agonists, such as dynorphins, which are often associated with

dysphoria, stress, and the negative affective states of withdrawal. The antagonist activity is

suggested by the observation that its affinity for the kappa-opioid receptor is not significantly

reduced in the presence of NaCl/GTP.[1]

Table 2: Receptor Binding Affinity of RU 24926

Receptor Radioligand Tissue Source Kᵢ (nM)

Dopamine D₂ [³H]Spiperone Rat Striatum Data Not Available

Kappa-Opioid [³H]U-69,593 Guinea Pig Brain Data Not Available

Note: Specific Kᵢ values for RU 24926 are not readily available in the public domain literature.

The table indicates the typical radioligands and tissue sources used for such determinations.

In Vivo Experimental Data
Analgesic Effects in Mice
A study investigating the analgesic properties of RU 24926 utilized the hot plate test in mice.[2]

Table 3: Analgesic Effect of RU 24926 in the Mouse Hot Plate Test[2]
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Treatment Dose (mg/kg, s.c.)
Analgesic Effect (Jump
Latency)

RU 24926 0.125 Dose-dependent increase

RU 24926 0.25 Significant increase

The analgesic effect induced by 0.25 mg/kg of RU 24926 was dose-dependently antagonized

by the preferential dopamine D2 receptor antagonist haloperidol (ID₅₀ = 15.1 ± 3.3 µg/kg, s.c.)

and the opioid receptor antagonist naloxone (ID₅₀ = 0.59 ± 0.17 mg/kg, s.c.).[2] This

demonstrates the involvement of both the dopaminergic and opioidergic systems in the

analgesic action of RU 24926.

Experimental Protocols
Synthesis of RU 24926
A specific, detailed synthesis protocol for RU 24926 is not readily available in the surveyed

literature. However, the synthesis of structurally related N,N-dialkyl-hydroxylamines has been

described and can provide a conceptual framework. A general approach involves the reaction

of a corresponding dialkylamine with hydrogen peroxide in the presence of a catalyst.

A plausible, though unverified, synthetic route for RU 24926, which is N,N-dipropyl-bis(3-

hydroxyphenylethyl)amine, could involve the alkylation of 3-hydroxyphenylethylamine with

propyl bromide in the presence of a base.

Radioligand Binding Assay Protocols
The following are generalized protocols for determining the binding affinity of a compound like

RU 24926 to dopamine D2 and kappa-opioid receptors.

4.2.1. Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of RU 24926 for the dopamine D2 receptor.

Radioligand: [³H]-Spiperone, a well-characterized D2 antagonist.[3][4][5][6]
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Tissue Preparation: Membranes from rat striatum or cells expressing recombinant human D2

receptors.

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM

CaCl₂, and 1 mM MgCl₂.

Procedure:

Incubate receptor membranes with various concentrations of RU 24926 and a fixed

concentration of [³H]-Spiperone (typically at or near its Kd value).

Non-specific binding is determined in the presence of a high concentration of a competing

ligand (e.g., 10 µM haloperidol).

Incubate at room temperature for a specified time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis: The IC₅₀ value (concentration of RU 24926 that inhibits 50% of specific [³H]-

Spiperone binding) is determined from competition curves. The Kᵢ value is then calculated

using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.

4.2.2. Kappa-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of RU 24926 for the kappa-opioid receptor.

Radioligand: [³H]-U-69,593, a selective kappa-opioid receptor agonist.[7][8]

Tissue Preparation: Membranes from guinea pig brain or cells expressing recombinant

human kappa-opioid receptors.

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1680164?utm_src=pdf-body
https://www.benchchem.com/product/b1680164?utm_src=pdf-body
https://www.benchchem.com/product/b1680164?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2723659/
https://pubmed.ncbi.nlm.nih.gov/2986999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Similar to the D2 binding assay, incubate receptor membranes with varying concentrations

of RU 24926 and a fixed concentration of [³H]-U-69,593.

Non-specific binding is determined in the presence of a high concentration of a competing

ligand (e.g., 10 µM naloxone or unlabeled U-69,593).

Incubate at room temperature to allow for equilibrium.

Terminate by rapid filtration and wash with ice-cold buffer.

Quantify radioactivity by liquid scintillation counting.

Data Analysis: Calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff

equation as described above.

In Vivo Analgesia Assay: Hot Plate Test
Objective: To assess the analgesic effects of RU 24926 in mice.[2]

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]

Animals: Male Swiss mice are commonly used.

Procedure:

Administer RU 24926 subcutaneously (s.c.) at various doses (e.g., 0.125, 0.25 mg/kg).[2]

At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot

plate.

Record the latency to a nociceptive response, such as paw licking, paw shaking, or

jumping.[10][11] A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue

damage.[12]

For antagonism studies, administer the antagonist (e.g., haloperidol or naloxone) prior to

the administration of RU 24926.
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Data Analysis: Compare the mean latency times between the vehicle-treated group and the

drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc

tests).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathway of RU 24926 and a typical

experimental workflow for its characterization.
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Caption: Signaling pathway of RU 24926 at D2 and Kappa-Opioid receptors.
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Caption: Experimental workflow for the characterization of RU 24926.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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